molecular formula C18H22N2O B1420354 3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol CAS No. 1157070-06-8

3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol

Cat. No. B1420354
CAS RN: 1157070-06-8
M. Wt: 282.4 g/mol
InChI Key: GPWFRQKIXROWKY-UHFFFAOYSA-N
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Description

“3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol” is a chemical compound with the CAS Number: 1157070-06-8 . It has a molecular weight of 282.39 and its IUPAC name is 3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}-1-propanol . The compound is in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H22N2O/c1-2-20-17-7-4-3-6-15(17)16-12-14(8-9-18(16)20)13-19-10-5-11-21/h3-4,6-9,12,19,21H,2,5,10-11,13H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 497.5±43.0 °C and a predicted density of 1.19±0.1 g/cm3 . It is stored at room temperature .

Scientific Research Applications

Immunohistochemistry

3-Amino-9-ethylcarbazole: , a related compound, is commonly used as a chromogenic substrate in immunohistochemistry . It is particularly effective for visualizing sections stained with HRP-conjugated secondary antibodies. The compound you’re interested in may serve a similar purpose, potentially providing a red coloration that is easily observable under a microscope, which can be crucial for identifying specific antigens within tissue samples.

Electroluminescent Materials

Compounds containing the carbazole moiety are known for their electroluminescent properties . This makes them suitable for use in organic light-emitting diodes (OLEDs). The specific structure of “3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol” could be explored for developing new OLED materials with potentially improved efficiency and stability.

Fluorescence Sensing

The fluorescence properties of carbazole derivatives make them excellent candidates for sensing applications . The compound could be synthesized and tested for its ability to detect ions or molecules, serving as a fluorescent probe in biological or environmental samples.

Corrosion Inhibition

Carbazole derivatives have been documented as corrosion inhibitors . The specific structure of the compound could be investigated for its potential to form protective layers on metal surfaces, thus preventing corrosion. This application would be particularly relevant in industrial settings where metal preservation is critical.

Organic Photovoltaic Materials

The photovoltaic properties of carbazole-based compounds are promising for the development of organic solar cells . Research into “3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol” could lead to new materials that offer a cost-effective and environmentally friendly alternative to traditional photovoltaic cells.

Catalysis

Schiff bases, which can be derived from carbazole compounds, are known to act as catalysts in various chemical reactions . The compound could be utilized to catalyze reactions, potentially enhancing reaction rates or influencing product selectivity.

Biological Activity

Carbazole derivatives exhibit considerable biological activity, including antifungal, anti-inflammatory, and antibiotic properties . The compound could be synthesized and screened for potential medicinal applications, contributing to the development of new pharmaceuticals.

Metal Complexing Agents

Due to the lone pair electrons on nitrogen, carbazole-based compounds are good metal complexing agents . This property allows them to form complexes with transition metals, which can be used in various applications ranging from medicinal chemistry to materials science.

properties

IUPAC Name

3-[(9-ethylcarbazol-3-yl)methylamino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-2-20-17-7-4-3-6-15(17)16-12-14(8-9-18(16)20)13-19-10-5-11-21/h3-4,6-9,12,19,21H,2,5,10-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWFRQKIXROWKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNCCCO)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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